molecular formula C16H12O3S B3831353 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate

1-methyl-9-oxo-9H-thioxanthen-3-yl acetate

Cat. No. B3831353
M. Wt: 284.3 g/mol
InChI Key: JFHIISXEHABUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-9-oxo-9H-thioxanthen-3-yl acetate, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been shown to bind specifically to amyloid fibrils, making it a valuable tool for the diagnosis and study of these diseases.

Mechanism of Action

Thioflavin T binds specifically to amyloid fibrils through hydrophobic interactions with the exposed beta-sheet structures of the fibrils. This binding results in a shift in the fluorescence emission spectrum of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T, allowing for the detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T is its specificity for amyloid fibrils. This allows for the detection and quantification of these structures in complex biological samples. Thioflavin T is also a relatively inexpensive and easy-to-use dye that can be used in a variety of experimental settings. However, one limitation of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T is its potential to interfere with the structure and function of amyloid fibrils. This can be minimized by using low concentrations of the dye and by carefully controlling the experimental conditions.

Future Directions

There are a number of potential future directions for the use of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T in scientific research. One area of interest is the development of new compounds that can bind specifically to amyloid fibrils with even greater affinity and specificity than 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T. Another area of interest is the use of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T in the development of new diagnostic tools for the early detection of neurodegenerative diseases. Additionally, 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T could be used in the development of new drugs for the treatment of these diseases.

Scientific Research Applications

Thioflavin T has been used in a variety of scientific research applications, including the detection and quantification of amyloid fibrils. It has also been used to study the kinetics of amyloid fibril formation and the effects of various compounds on this process. Thioflavin T has also been used in the development of new drugs for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(1-methyl-9-oxothioxanthen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-9-7-11(19-10(2)17)8-14-15(9)16(18)12-5-3-4-6-13(12)20-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHIISXEHABUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=CC=CC=C3S2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-9-oxothioxanthen-3-yl) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.